molecular formula C15H19N5O3 B2455964 8-allyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-70-2

8-allyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2455964
CAS RN: 887464-70-2
M. Wt: 317.349
InChI Key: MHTBLZIMWSCJIW-UHFFFAOYSA-N
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Description

The molecule “8-allyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA .


Molecular Structure Analysis

The molecule contains a purine ring, which is a heterocyclic aromatic ring system. It also has various substituents including an allyl group, a methoxyethyl group, and two methyl groups .


Chemical Reactions Analysis

The reactivity of this molecule would be influenced by the various functional groups present. For example, the allyl group could undergo reactions typical of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar methoxyethyl group could influence its solubility in various solvents .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of novel purine derivatives is an active area of research, given the biological significance of these compounds. This particular molecule could potentially be explored for various biological activities, depending on its specific properties .

properties

IUPAC Name

2-(2-methoxyethyl)-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-5-6-18-10(2)9-20-11-12(16-14(18)20)17(3)15(22)19(13(11)21)7-8-23-4/h5,9H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTBLZIMWSCJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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